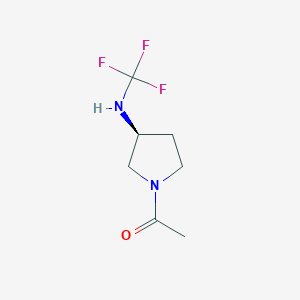
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a trifluoromethylamino group and an ethanone moiety, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Trifluoromethylamino Group: The trifluoromethylamino group can be introduced via nucleophilic substitution reactions using trifluoromethylamine as a reagent.
Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, with different stereochemistry.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)propanone: A similar compound with a propanone moiety instead of ethanone.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)butanone: A similar compound with a butanone moiety.
Uniqueness
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the trifluoromethylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11F3N2O |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-[(3S)-3-(trifluoromethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)12-3-2-6(4-12)11-7(8,9)10/h6,11H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
OUGLSLAGKBIVSV-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)NC(F)(F)F |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















